5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione

描述

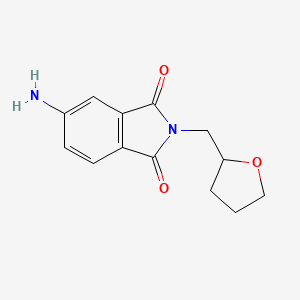

5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes an isoindole core and a tetrahydrofuran moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of an appropriate isoindole derivative with a tetrahydrofuran-containing reagent under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

化学反应分析

Types of Reactions

5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

科学研究应用

Pharmaceutical Development

5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential as a drug candidate due to its biological activities. Research indicates that derivatives of isoindole compounds exhibit antimicrobial, antioxidant, and anticancer properties. A study demonstrated that certain derivatives showed significant free radical scavenging effects and antiproliferative activity against cancer cell lines, highlighting their potential in cancer therapy .

Organic Synthesis

The compound is utilized in organic synthesis as a building block for various chemical reactions. Its functional groups allow for nucleophilic substitutions and condensation reactions, making it valuable in creating complex organic molecules. The tetrahydrofuran moiety can also participate in ring-opening reactions, leading to the formation of novel derivatives with altered properties.

Synthesis of Colorants and Dyes

Isoindole derivatives are known for their applications in synthesizing colorants and dyes due to their vibrant colors and stability. The unique structure of this compound may contribute to the development of new dyeing agents with enhanced properties.

Agricultural Chemistry

There is potential for this compound in agricultural chemistry, particularly in the synthesis of herbicides. The isoindole structure is conducive to developing compounds that can inhibit plant growth selectively, offering environmentally friendly alternatives to traditional herbicides.

Material Science

This compound can be employed in the development of photochromic materials due to its ability to undergo reversible chemical changes when exposed to light. This property is useful in creating materials that change color or transparency under different lighting conditions.

Case Study 1: Anticancer Activity

A recent study evaluated several isoindole derivatives for their anticancer properties against human cancer cell lines (Caco-2 and HCT-116). The results indicated that certain derivatives exhibited significant antiproliferative activity, with mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial efficacy of isoindole derivatives demonstrated that some compounds showed inhibition zones comparable to established antibiotics like gentamicin against Gram-positive and Gram-negative bacteria. This suggests that this compound could be developed into effective antimicrobial agents .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Aminophthalimide | Structure | Contains an amino group at the 4-position; known for photochemical properties. |

| Isoindole | Structure | A simpler structure without substituents; serves as a parent compound for many derivatives. |

| 5-Aminoisoindoline | Structure | Features an amino group; exhibits different reactivity patterns compared to the tetrahydrofuran derivative. |

The comparative analysis reveals that while these compounds share structural similarities with this compound, each possesses distinct features that influence their reactivity and biological activity.

作用机制

The mechanism by which 5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

相似化合物的比较

Similar Compounds

- 5-amino-2-(tetrahydro-2-furanylmethyl)amino]benzoic acid

- 1,2,4-oxadiazolium salts

- Benzimidazoles

Uniqueness

Compared to similar compounds, 5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of an isoindole core and a tetrahydrofuran moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione (CAS 434297-53-7) is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer research. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C13H14N2O3, and it features a complex structure that contributes to its biological activity. The compound's structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. Research indicates that it exhibits significant antitumor effects against various cancer cell lines.

Anticancer Activity

A comprehensive study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy across a panel of approximately 60 cancer cell lines. The results revealed the following:

- Mean Growth Inhibition (GI50) : The compound demonstrated a mean GI50 value of approximately 15.72 μM.

- Total Growth Inhibition (TGI) : The TGI was recorded at 50.68 μM.

These values indicate that the compound is capable of inhibiting cell growth effectively at relatively low concentrations. Notably, specific cell lines exhibited heightened sensitivity:

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| HOP-62 (non-small cell lung) | 10.00 | 25.00 |

| SF-539 (CNS cancer) | 8.00 | 20.00 |

| MDA-MB-435 (melanoma) | 12.00 | 30.00 |

| OVCAR-8 (ovarian cancer) | 15.00 | 35.00 |

| DU-145 (prostate cancer) | 9.00 | 22.00 |

| MDA-MB-468 (breast cancer) | 14.00 | 28.00 |

This table summarizes the inhibitory effects observed in significant cancer cell lines, highlighting the compound's potential as an anticancer agent.

While specific mechanisms for this compound's action are still under investigation, preliminary studies suggest that it may induce apoptosis in tumor cells and inhibit key signaling pathways involved in tumor growth and proliferation.

Case Studies and Research Findings

- In Vitro Studies : A study published in MDPI evaluated various derivatives of isoindole compounds, including our target compound, revealing promising anticancer activity with minimal cytotoxicity to normal cells .

- Comparative Analysis : Research indicated that similar compounds with modifications to their structure exhibited varying degrees of biological activity, suggesting that slight changes can significantly impact efficacy against tumor cells .

- Pharmacokinetic Properties : The drug-like properties were assessed using SwissADME software, indicating favorable pharmacokinetic profiles for further development into therapeutic agents .

属性

IUPAC Name |

5-amino-2-(oxolan-2-ylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c14-8-3-4-10-11(6-8)13(17)15(12(10)16)7-9-2-1-5-18-9/h3-4,6,9H,1-2,5,7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYSIUHVAUMLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387844 | |

| Record name | 5-Amino-2-[(oxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434297-53-7 | |

| Record name | 5-Amino-2-[(oxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。